molecular formula C6H4FNO2 B14858163 6-Fluoro-4-hydroxynicotinaldehyde

6-Fluoro-4-hydroxynicotinaldehyde

Cat. No.: B14858163
M. Wt: 141.10 g/mol
InChI Key: YTOSWJZLCCZMCA-UHFFFAOYSA-N
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Description

6-Fluoro-4-hydroxynicotinaldehyde is a heterocyclic organic compound characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-hydroxynicotinaldehyde using a fluorinating agent such as Selectfluor®. The reaction typically occurs under mild conditions, ensuring high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced fluorinating agents and catalysts to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 6-fluoro-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, its interaction with titanium oxide nanoparticles has been studied to understand fluorescence quenching mechanisms and thermodynamic characteristics .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-hydroxy-2-methylquinoline: Similar in structure but with a methyl group at the 2nd position.

    4-Hydroxy-6-methylnicotinaldehyde: Similar but with a methyl group instead of a fluorine atom.

Uniqueness

6-Fluoro-4-hydroxynicotinaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the nicotinaldehyde ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

6-fluoro-4-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOSWJZLCCZMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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